Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.: 712319-13-6
Cat. No.: VC21506425
Molecular Formula: C19H22F3N3O2
Molecular Weight: 381.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 712319-13-6 |
|---|---|
| Molecular Formula | C19H22F3N3O2 |
| Molecular Weight | 381.4g/mol |
| IUPAC Name | ethyl 5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C19H22F3N3O2/c1-4-27-18(26)14-10-23-25-16(19(20,21)22)9-15(24-17(14)25)13-7-5-12(6-8-13)11(2)3/h5-8,10-11,15-16,24H,4,9H2,1-3H3 |
| Standard InChI Key | YTHKWYQPULVTLD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C(C)C |
| Canonical SMILES | CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C(C)C |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate . Its molecular formula is C₁₉H₂₂F₃N₃O₂, with a molecular weight of 381.4 g/mol . The structure features a pyrazolo[1,5-a]pyrimidine core saturated at positions 4,5,6,7, substituted at position 5 with a 4-isopropylphenyl group, at position 7 with a trifluoromethyl group, and at position 3 with an ethyl ester (Figure 1) .
Table 1: Key Identifiers of the Compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 712319-13-6 | |
| Molecular Formula | C₁₉H₂₂F₃N₃O₂ | |
| Molecular Weight | 381.4 g/mol | |
| SMILES | CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C(C)C | |
| InChIKey | YTHKWYQPULVTLD-UHFFFAOYSA-N |
Synthetic Methodologies
General Synthesis of Pyrazolo[1,5-a]Pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation reactions between 5-aminopyrazoles and 1,3-diketones or β-keto esters. For example, Marjani et al. demonstrated that 5-aminopyrazole derivatives react with 1,3-diketones in acetic acid catalyzed by H₂SO₄ to yield dihydropyrazolo[1,5-a]pyrimidines in high yields (87–95%) . Similarly, He et al. synthesized analogs by refluxing ethyl 3-oxo-3-arylpropanoates with 3-amino-5-alkylpyrazoles in acetic acid .
Synthesis of the Target Compound
A plausible route to ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves:
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Condensation: Reacting ethyl 3-(4-isopropylphenyl)-3-oxopropanoate with 3-amino-5-(trifluoromethyl)pyrazole in acetic acid under reflux .
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Cyclization: Acid-catalyzed cyclization to form the tetrahydropyrazolo[1,5-a]pyrimidine core .
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Workup: Precipitation using ice-water followed by purification via recrystallization .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Acetic acid, reflux, 6–8 h | 58–90% | |
| Cyclization | H₂SO₄ catalyst, room temperature | 87–95% | |
| Purification | Recrystallization (THF/petroleum ether) | >85% |
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Key peaks include C=O stretch (1670 cm⁻¹), C-F stretch (1279 cm⁻¹), and N-H bend (1577 cm⁻¹), consistent with pyrazolo[1,5-a]pyrimidine derivatives .
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NMR: Characteristic signals include δ 1.28 ppm (isopropyl CH₃), δ 4.12 ppm (ester OCH₂CH₃), and δ 6.03 ppm (pyrimidine CH) .
| Compound | MIC (µg/mL) | CC₅₀ (µg/mL) | Target |
|---|---|---|---|
| P7 (CF₃-substituted) | 0.5–2.0 | >64 | Mtb FAD hydroxylase |
| 4a (isopropylphenyl) | 1.0 | >64 | Mtb cell wall synthesis |
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold has been leveraged to develop inhibitors of kinases and bacterial enzymes. For example, GSK729 (CID 135567083), a carboxylic acid derivative, inhibits RET kinase with IC₅₀ < 10 nM, underscoring the pharmacophore’s versatility .
Challenges and Limitations
Despite promising activity, the ethyl ester group may limit oral bioavailability due to hydrolysis in vivo. Prodrug strategies or ester-to-amide substitutions (e.g., GSK729) address this issue .
"The pyrazolo[1,5-a]pyrimidine core continues to inspire novel therapeutics due to its balanced hydrophobicity and synthetic tractability." — Adapted from .
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